Aspyridone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1 |
InChI Key |
LIBKJCZUBOETPB-RYUDHWBXSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
Canonical SMILES |
CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Aspyridone a
Fungal Producers and Associated Ecological Niches
Aspyridone A is naturally produced by the fungus Aspergillus nidulans, a ubiquitous soil saprophyte. nih.gov This species is a well-established model organism for eukaryotic genetics and has been instrumental in the study of fungal secondary metabolism. nih.gov A. nidulans thrives in temperate and tropical regions, playing a crucial role in the decomposition of organic matter. Its ability to produce a diverse array of secondary metabolites, including this compound, is likely linked to its competitive interactions with other microorganisms in its complex soil environment. While the specific ecological triggers for this compound production in the wild are not fully understood, the biosynthetic gene cluster responsible for its synthesis is often found to be silent or expressed at very low levels under standard laboratory conditions. researchgate.net This suggests that specific environmental cues or stressors present in its natural habitat may be required to activate its production.
Methodologies for Isolation from Fungal Cultures
The isolation of this compound from fungal cultures is a multi-step process that involves extraction and purification. A general workflow for this process is as follows:
Cultivation: The this compound-producing fungal strain, either a genetically engineered Aspergillus nidulans or a heterologous host such as Aspergillus oryzae, is cultivated in a suitable liquid fermentation medium. researchgate.net
Extraction: After a specific incubation period, the fungal biomass is separated from the culture broth by filtration. The mycelia and the culture filtrate are then typically extracted with an organic solvent, such as ethyl acetate (B1210297), to partition the desired compound from the aqueous phase.
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
Chromatographic Purification: The crude extract is subjected to one or more chromatographic techniques to isolate this compound. These methods may include:
Column Chromatography: Often using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate compounds based on polarity.
High-Performance Liquid Chromatography (HPLC): A more refined technique for final purification, often employing a reversed-phase column (e.g., C18) and a mobile phase such as a mixture of acetonitrile (B52724) and water.
The purity of the isolated this compound is then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Strain Engineering and Culture Conditions for Enhanced Research-Scale Production
Given that the biosynthetic gene cluster for this compound is often silent in its native producer, significant research has focused on methods to enhance its production for research purposes. These strategies involve both genetic engineering of the fungal strains and optimization of the culture conditions.
Strain Engineering:
A key breakthrough in this compound production was the discovery and manipulation of the pathway-specific transcription factor, apdR, within the this compound biosynthetic gene cluster. nih.gov Overexpression of this gene has been shown to activate the entire silent gene cluster, leading to the production of this compound. scienceopen.com
Another powerful strategy is the heterologous expression of the this compound biosynthetic gene cluster in a more amenable host organism. Aspergillus oryzae, a fungus with a long history of use in industrial fermentation, has been successfully engineered to produce this compound. researchgate.net This approach allows for production in a host that may have a higher capacity for secondary metabolite synthesis and is more easily manipulated in a laboratory setting.
| Genetic Engineering Strategy | Description | Key Genes Involved |
| Overexpression of apdR | The native transcription factor apdR is placed under the control of a strong, inducible promoter to activate the entire this compound biosynthetic gene cluster in Aspergillus nidulans. | apdR |
| Heterologous Expression | The entire this compound biosynthetic gene cluster is transferred to and expressed in a different fungal host, such as Aspergillus oryzae. | Full this compound biosynthetic gene cluster |
Optimized Culture Conditions:
The composition of the culture medium and the physical parameters of fermentation play a crucial role in maximizing the yield of this compound. While specific optimal conditions can vary between native and heterologous producers, some general principles apply.
Media Composition: Fungal growth and secondary metabolite production are highly dependent on the availability of carbon and nitrogen sources. For Aspergillus species, media such as Czapek Dox Agar (for initial growth) and DPY (dextrose, peptone, yeast extract) solid media (for sporulation) are often used. For liquid fermentation and production, a defined minimal medium or a complex medium rich in nutrients is employed. The choice of carbon source (e.g., glucose, sucrose) and nitrogen source (e.g., ammonium (B1175870) salts, peptone) can significantly influence the final yield. nih.gov
Fermentation Parameters: Key physical parameters that are optimized for enhanced production include:
pH: The initial pH of the culture medium is critical for fungal growth and enzyme activity. For many Aspergillus species, a slightly acidic pH (around 6.0-6.5) is optimal. nih.gov
Temperature: The incubation temperature affects the rate of fungal growth and metabolism. A temperature range of 25-30°C is typically used for Aspergillus cultures.
Agitation and Aeration: In submerged liquid cultures, agitation is necessary to ensure proper mixing of nutrients and to provide sufficient oxygen for fungal respiration and secondary metabolite biosynthesis.
| Parameter | Optimized Range/Condition | Rationale |
| Carbon Source | Glucose, Sucrose | Provides energy and building blocks for biosynthesis. |
| Nitrogen Source | Ammonium salts, Peptone | Essential for the synthesis of amino acids and other nitrogen-containing compounds. |
| pH | 6.0 - 6.5 | Influences nutrient uptake and enzyme function. |
| Temperature | 25 - 30°C | Optimal for fungal growth and metabolic activity. |
| Agitation | Shaking or stirring | Ensures nutrient distribution and aeration. |
By combining targeted strain engineering with carefully optimized culture conditions, researchers can significantly enhance the production of this compound, facilitating further investigation into its chemical and biological properties.
Biosynthesis of Aspyridone A: Pathway Elucidation and Enzymatic Mechanisms
Overview of Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid System Involvement
The core of Aspyridone A's biosynthetic machinery is a remarkable PKS-NRPS hybrid system. nih.govresearchgate.net This fusion of two major classes of natural product synthetases in a single polypeptide chain allows for the integrated synthesis of a molecule with both polyketide and amino acid-derived components. nih.govacs.org The structure of this compound itself, featuring a polyketide-derived acyl chain attached to a modified amino acid, strongly suggested the involvement of such a hybrid system. nih.gov These PKS-NRPS hybrids are a known feature in many fungi, responsible for producing a diverse array of bioactive compounds. acs.orgrsc.org
Identification and Characterization of the apd Gene Cluster
Table 1: Genes of the apd Cluster and their Putative Functions
| Gene | Encoded Protein | Putative Function |
| apdA | ApdA | PKS-NRPS hybrid enzyme, core scaffold synthesis. nih.govrsc.org |
| apdB | ApdB | Cytochrome P450 monooxygenase, N-hydroxylase activity. nih.govrsc.org |
| apdC | ApdC | trans-acting Enoyl Reductase. nih.govrsc.org |
| apdD | ApdD | FAD-dependent monooxygenase. nih.govrsc.org |
| apdE | ApdE | Cytochrome P450 monooxygenase, ring expansion and dephenylation. nih.govrsc.org |
| apdF | ApdF | Exporter. rsc.org |
| apdG | ApdG | Dehydrogenase. rsc.org |
| apdR | ApdR | Zn(II)₂Cys₆ transcription factor, pathway-specific activator. rsc.orgvulcanchem.com |
Core Biosynthetic Enzymes (ApdA, ApdC) and their Catalytic Functions
The initial assembly of the this compound backbone is carried out by the concerted action of two key enzymes: the PKS-NRPS hybrid ApdA and the trans-acting enoyl reductase ApdC. nih.govuniprot.org
The N-terminal portion of ApdA functions as a highly reducing iterative PKS. acs.orgrsc.org This module is responsible for synthesizing a tetraketide chain from an acetate (B1210297) starter unit and three malonyl-CoA extender units. rsc.orguniprot.org The PKS module contains a standard set of domains: a ketosynthase (KS), an acyltransferase (AT), a dehydratase (DH), a methyltransferase (MT), a ketoreductase (KR), and an acyl carrier protein (ACP). nih.govresearchgate.net Notably, the enoyl reductase (ER) domain within the ApdA PKS module is inactive. nih.govrsc.org The necessary enoyl reduction is provided in trans by the separate enzyme, ApdC. nih.govrsc.org The PKS module catalyzes three rounds of Claisen condensations, along with β-keto processing and methylation, to build the polyketide chain. uniprot.org Methylation occurs during the first and second extension cycles. rsc.org
Following the synthesis of the polyketide chain, it is transferred to the C-terminal NRPS module of ApdA. nih.govacs.org This single module is responsible for selecting, activating, and incorporating an amino acid, specifically L-tyrosine. nih.govuniprot.org The NRPS module comprises a condensation (C) domain, an adenylation (A) domain, and a thiolation (T) or peptidyl carrier protein (PCP) domain. nih.govresearchgate.netuniprot.org The A-domain selectively recognizes and activates L-tyrosine, which is then loaded onto the T-domain. The C-domain then catalyzes the formation of an amide bond between the PKS-derived polyketide chain and the activated tyrosine. uniprot.org The final step is the release of the product, which is facilitated by a terminal reductase (R) domain. nih.govuniprot.org This domain catalyzes a reductive release, leading to the formation of the tetramic acid product, preaspyridone. nih.govuniprot.org
Tailoring Enzymes and Post-assembly Modifications
After the core scaffold, preaspyridone, is released from the ApdA-ApdC enzymatic complex, it undergoes a series of modifications by tailoring enzymes to yield the final product, this compound. nih.govnih.gov These enzymes, also encoded within the apd cluster, are crucial for generating the structural diversity of the aspyridone family of compounds. nih.gov
The primary tailoring enzymes involved are ApdB and ApdE, both of which are cytochrome P450 monooxygenases. nih.govrsc.org
ApdE: This enzyme plays a multifaceted role. It is responsible for an oxidative ring expansion and an unprecedented dephenylation reaction. rsc.orgbeilstein-journals.org The activity of ApdE is essential for converting the initial tetramic acid intermediate into the pyridone core of this compound. uniprot.org
ApdB: Heterologous expression studies have revealed that ApdB functions as an N-hydroxylase. rsc.orgrsc.org It is believed to be involved in the hydroxylation of intermediates in the pathway. uniprot.org
ApdD: This enzyme is a putative FAD-dependent monooxygenase. nih.govrsc.org It was initially hypothesized to be responsible for the conversion of this compound to Aspyridone B, although heterologous expression experiments have not conclusively confirmed this role. rsc.org
The combined action of these tailoring enzymes modifies the preaspyridone scaffold through a series of oxidative reactions, ultimately leading to the formation of this compound. uniprot.org
Cytochrome P450 Monooxygenases (e.g., ApdB, ApdE) and their Specific Catalytic Activities
The later steps in the biosynthesis of this compound are heavily reliant on the activity of cytochrome P450 monooxygenases, particularly ApdE and ApdB. uniprot.orgnih.gov These enzymes are crucial for the oxidative transformations that convert the initial polyketide-amino acid backbone into the characteristic 2-pyridone structure of aspyridones. nih.gov
Heterologous expression studies have been instrumental in elucidating the specific roles of these enzymes. rsc.orgresearchgate.net It has been demonstrated that ApdE, a cytochrome P450 enzyme, is responsible for the remarkable ring expansion of the tetramic acid precursor, prethis compound, to form the 2-pyridone core of this compound. rsc.orgacs.orgrsc.org This transformation is a pivotal step in the biosynthetic pathway. Furthermore, ApdE exhibits an unprecedented dephenylation activity, highlighting its unique catalytic versatility. rsc.orgacs.orgrsc.org
Another critical cytochrome P450 monooxygenase, ApdB, has been identified as an N-hydroxylase. rsc.orgacs.orgrsc.org This activity was previously unsuspected and adds another layer of complexity to the biosynthetic process. acs.orgrsc.org Experimental evidence suggests that ApdB acts on the dephenylated 2-pyridone intermediate, catalyzing its N-hydroxylation. rsc.org
The interplay between these enzymes is also noteworthy. The productivity of the core PKS-NRPS enzymes, ApdA and ApdC, appears to be significantly enhanced in the presence of the downstream oxidase ApdE. acs.orgrsc.orgresearchgate.net
FAD-dependent Monooxygenases (e.g., ApdD)
The apd gene cluster also contains a gene, apdD, which encodes a putative FAD-dependent monooxygenase. rsc.orguniprot.org Initially, it was hypothesized that ApdD might be involved in the conversion of this compound to Aspyridone B through a ring hydroxylation event. nih.govresearchgate.netrsc.org This hypothesis was based on the similarity of ApdD to other known ring hydroxylases. nih.govresearchgate.net
However, heterologous expression experiments have so far failed to demonstrate a clear chemical role for ApdD in the biosynthesis of this compound or B. rsc.orgresearchgate.netrsc.org When apdD was expressed along with the genes required for this compound production, no new compounds were formed. rsc.org This suggests that either the conditions were not suitable for its activity or its role lies in a different part of the metabolic network, potentially acting on a yet-to-be-identified substrate or that another enzyme outside the cluster is responsible for the formation of Aspyridone B. rsc.org
Enoyl Reductase (e.g., ApdC) Stereoselectivity in Polyketide Elongation
The biosynthesis of the polyketide chain of this compound is assembled by the PKS module of the hybrid enzyme ApdA. uniprot.orgnih.gov While ApdA contains most of the necessary domains for polyketide synthesis, it lacks a functional enoyl reductase (ER) domain. nih.gov This crucial activity is provided in trans by a separate enzyme, ApdC. nih.gov
A fascinating aspect of ApdC's function is its stereoselectivity, which appears to vary depending on the specific cycle of polyketide elongation. rsc.orgacs.orgrsc.orgvulcanchem.com During the first reduction cycle, ApdC generates a trans-configured double bond. vulcanchem.com In a subsequent cycle, it produces a cis-configured bond. vulcanchem.com This cycle-dependent stereoselectivity is a remarkable example of enzymatic control and contributes to the structural diversity of the resulting polyketide intermediates. acs.orgrsc.orgresearchgate.net
Proposed Biosynthetic Intermediates and Mechanistic Pathways
The biosynthesis of this compound is proposed to commence with the assembly of a polyketide-amino acid backbone, prethis compound, by the PKS-NRPS hybrid enzyme ApdA in conjunction with the enoyl reductase ApdC. uniprot.orgresearchgate.net This is followed by a series of oxidative modifications. uniprot.org
Heterologous expression studies have been pivotal in identifying key intermediates and delineating the biosynthetic steps. rsc.org The expression of apdA and apdC alone leads to the production of the precursor prethis compound. rsc.org
The subsequent and crucial transformation is catalyzed by the cytochrome P450 monooxygenase ApdE. rsc.org ApdE is responsible for the oxidative ring expansion of prethis compound to form the 2-pyridone ring of this compound. rsc.orgresearchgate.net This enzyme also exhibits a unique dephenylation activity, leading to a dephenylated pyridone shunt product. rsc.orgnih.gov
The cytochrome P450 enzyme ApdB then acts as an N-hydroxylase, likely on the dephenylated 2-pyridone intermediate. rsc.org While initially hypothesized to be involved in the conversion of this compound to Aspyridone B, the FAD-dependent monooxygenase ApdD's role remains unconfirmed through heterologous expression. nih.govrsc.org
Comparative Biosynthesis with Structurally Related Fungal 2-Pyridones
The biosynthesis of this compound shares notable similarities with that of other fungal 2-pyridone natural products, such as tenellin (B611285). nih.govrsc.org Both pathways involve a PKS-NRPS hybrid enzyme and a subsequent oxidative ring expansion of a tetramic acid intermediate to form the characteristic 2-pyridone core. rsc.orgresearchgate.net
In the tenellin pathway, the cytochrome P450 enzyme TenA catalyzes this ring expansion, analogous to the function of ApdE in this compound biosynthesis. rsc.orgresearchgate.net However, there are also key differences. For instance, the enoyl reductase ApdC in the aspyridone pathway acts in trans, while in many other PKS systems, the ER domain is integrated into the main PKS enzyme. nih.gov
Furthermore, the stereoselectivity of the enoyl reductase can differ. In the tenellin biosynthesis, the corresponding enoyl reductase, TenC, acts only in the first cycle, whereas ApdC is utilized multiple times with varying stereochemical outcomes. rsc.org This highlights how different fungal pathways can utilize a common set of enzymatic tools to generate structural diversity.
Genetic and Transcriptional Regulation of Aspyridone a Biosynthesis
Regulation of the apd Biosynthetic Gene Cluster Expression
The biosynthesis of Aspyridone A is encoded by the apd (aspyridone) gene cluster in Aspergillus nidulans. This cluster contains all the necessary genes for the synthesis and modification of the this compound scaffold. A key feature of the apd cluster is that it is typically silent, meaning it is not transcribed at levels sufficient to produce a detectable amount of the final product under normal culture conditions. rsc.org
The core of the cluster is the apdA gene, which encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). rsc.org This large enzyme is responsible for assembling the initial backbone of the molecule. Surrounding apdA are several other open reading frames (ORFs) that encode tailoring enzymes, such as cytochrome P450 monooxygenases (apdB and apdE), an enoyl reductase (apdC), a FAD-dependent monooxygenase (apdD), and a dehydrogenase (apdG). rsc.org The cluster also contains a gene for a putative exporter (apdF) and, crucially, a pathway-specific transcription factor, apdR. rsc.org
Studies have shown that the genes apdA through apdG are co-temporally transcribed, indicating they are under the control of a common regulatory mechanism. rsc.org The expression of these structural genes is directly dependent on the activation of the pathway-specific regulator, ApdR. rsc.org This tight regulation ensures that the complex enzymatic machinery for this compound production is only assembled when specific activating signals are present.
Role of Pathway-Specific Transcription Factors (e.g., ApdR) in Transcriptional Activation
The primary switch for activating the apd gene cluster is the pathway-specific transcription factor ApdR, encoded by the apdR gene (also identified as AN8414) within the cluster itself. nih.govresearchgate.net ApdR belongs to the GAL4-type Zn(II)2Cys6 (or C6) binuclear cluster family of DNA-binding proteins, a common class of fungal transcription factors that regulate secondary metabolite gene clusters. frontiersin.orgnih.gov
The apd cluster remains cryptic until apdR is expressed. Researchers have demonstrated that the targeted overexpression of apdR is sufficient to "switch on" the entire biosynthetic pathway. rsc.orgrsc.org By placing apdR under the control of an inducible promoter, such as the alcohol dehydrogenase promoter (alcAp), scientists can trigger the transcription of the structural apd genes (apdA, apdB, apdC, apdD, apdE, and apdG) and initiate the production of this compound and its analogue, Aspyridone B. rsc.orgfrontiersin.orgmdpi.com This strategy confirms that ApdR acts as a positive regulator, binding to the promoter regions of the other apd genes and activating their transcription. researchgate.net
The success of this activation strategy highlights the central role of pathway-specific transcription factors in controlling fungal secondary metabolism and provides a powerful tool for awakening silent gene clusters. rsc.orgrsc.org Phylogenetic analysis shows that ApdR is part of a distinct clade of C6 transcription factors that are pivotal in activating the biosynthesis of specific metabolites in various fungi. nih.gov
| Gene | Encoded Protein/Function | Role in this compound Biosynthesis |
| apdA | PKS-NRPS hybrid enzyme | Forms the core prethis compound scaffold. rsc.org |
| apdC | Enoyl reductase | Works with ApdA in forming the precursor. rsc.org |
| apdE | Cytochrome P450 monooxygenase | Catalyzes ring-expansion and dephenylation. rsc.orgresearchgate.net |
| apdB | Cytochrome P450 monooxygenase | Performs N-hydroxylation. rsc.orgresearchgate.net |
| apdD | FAD-dependent monooxygenase | Chemical role not yet determined. rsc.orgresearchgate.net |
| apdG | Dehydrogenase | Chemical role not yet determined. rsc.orgresearchgate.net |
| apdR | Zn(II)2Cys6 transcription factor | Positively regulates the expression of the apd gene cluster. rsc.orgnih.gov |
Influence of Global Regulatory Mechanisms on this compound Production (e.g., Velvet Complex, LaeA)
The Velvet complex and LaeA are master regulators of secondary metabolism in many Aspergillus species. frontiersin.orgmdpi.com LaeA is a nuclear protein that is thought to control the expression of secondary metabolite gene clusters by remodeling chromatin. mdpi.comencyclopedia.pub It forms a complex with VeA and VelB in the nucleus, particularly in the dark, to activate the transcription of numerous biosynthetic pathways. mdpi.comresearchgate.netnih.gov
LaeA functions as a global activator, and its deletion often results in the silencing of multiple gene clusters, while its overexpression can lead to the enhanced production of known metabolites and the discovery of new ones. frontiersin.org Although direct evidence specifically linking LaeA and the Velvet complex to the regulation of apdR expression is part of a broader mechanism, their known function is to create a chromatin environment that is permissive for transcription. nih.gov Therefore, it is highly probable that for ApdR to be expressed and subsequently activate the apd cluster, a favorable chromatin state mediated by global regulators like LaeA is required. These global regulators coordinate secondary metabolism with fungal development, ensuring that resources are allocated to producing compounds like this compound under appropriate conditions. researchgate.netnih.gov
| Regulator | Type | Function |
| LaeA | Methyltransferase (Global Regulator) | Part of the Velvet complex; controls gene expression via chromatin remodeling, generally required for the expression of many secondary metabolite clusters. frontiersin.orgmdpi.com |
| VeA | Velvet protein (Global Regulator) | Forms a nuclear complex with LaeA and VelB, linking secondary metabolism to light cues and development. mdpi.comresearchgate.net |
| VelB | Velvet-like protein (Global Regulator) | A key component of the Velvet complex that interacts with VeA and LaeA in the nucleus. researchgate.net |
Strategies for Activating Cryptic Biosynthetic Pathways in Filamentous Fungi for this compound Production
The discovery of this compound itself is a prime example of successfully activating a cryptic biosynthetic pathway. Several strategies have been developed and employed to induce the expression of silent gene clusters like apd. researchgate.netnih.gov
Overexpression of Pathway-Specific Transcription Factors : As demonstrated with ApdR, this is one of the most direct and effective methods. By placing the regulatory gene (apdR) under the control of a strong, inducible promoter, researchers can bypass the native regulatory signals and force the expression of the entire cluster. rsc.orgfrontiersin.orgrsc.org
Manipulation of Global Regulators : Overexpressing or deleting global regulators like laeA can alter the expression of numerous gene clusters simultaneously. Overexpression of laeA has been used to activate silent pathways, although this approach is less targeted than manipulating a pathway-specific regulator. frontiersin.org
Chromatin Remodeling : Modifying the chromatin landscape is a key strategy. This can be achieved by deleting genes involved in forming repressive heterochromatin, such as the histone methyltransferase CclA. nih.gov Loss of such genes can lead to a more "open" chromatin structure, allowing transcriptional machinery to access previously silent gene clusters. nih.gov
Heterologous Expression : The entire apd gene cluster can be transferred from its native host (A. nidulans) to a more genetically tractable or high-producing host, such as Aspergillus oryzae. rsc.orgresearchgate.netscienceopen.com This approach removes the cluster from its native regulatory network, and its expression can be controlled by placing the genes under engineered promoters in the new host. This strategy has not only enabled the production of this compound but has also revealed unexpected chemical diversity, leading to the production of several novel analogues by expressing different combinations of the apd genes. rsc.orgresearchgate.net
These activation strategies are crucial tools in natural product discovery, allowing scientists to unlock the vast, unexpressed chemical potential encoded within fungal genomes. nih.govscienceopen.com
Heterologous Expression Systems for Aspyridone a Pathway Elucidation and Production
Utilization of Filamentous Fungal Host Systems (e.g., Aspergillus oryzae, Aspergillus nidulans)
Filamentous fungi, particularly species like Aspergillus oryzae and engineered strains of Aspergillus nidulans, are popular and effective hosts for reconstituting fungal biosynthetic pathways. nih.gov A. oryzae is widely used in industry and is generally recognized as safe (GRAS), making it a suitable chassis for producing secondary metabolites. nih.gov Both A. oryzae and A. nidulans have been successfully used to express the Aspyridone A gene cluster from its native host, A. nidulans. rsc.orgnih.gov
Heterologous expression of the proposed aspyridone biosynthetic cluster from A. nidulans into the host A. oryzae led to the production of this compound along with eight other related compounds. rsc.org This demonstrated the capability of A. oryzae to not only express the complex pathway but also to reveal its potential for chemical diversity. rsc.org Similarly, engineered strains of A. nidulans, such as those with deletions of major endogenous secondary metabolite pathways to create a cleaner background, serve as effective hosts for expressing cryptic gene clusters. nih.govrsc.org
Using filamentous fungi like Aspergillus species as heterologous hosts offers several distinct advantages. A primary benefit is their eukaryotic nature, which ensures proper recognition of introns within fungal genes and the execution of necessary post-translational modifications, issues that often hinder expression in prokaryotic hosts like E. coli. nih.govmdpi.com Furthermore, using a host that is closely related to the native producer can lead to better compatibility of enzymes and precursor supply. However, challenges exist. A significant hurdle is the potential for precursor competition between the introduced heterologous pathway and the host's own endogenous metabolic pathways, which can complicate the detection and purification of the target compounds. mdpi.com Another issue can be the unintended activation of silent biosynthetic gene clusters within the host, further complicating the metabolic profile. dtu.dk The large size of many fungal biosynthetic genes and the complexity of their regulation also present technical challenges for genetic manipulation. wikipedia.org
| Advantages | Challenges |
| Proper splicing of introns and post-translational modifications. mdpi.com | Competition for precursors with endogenous pathways. mdpi.com |
| High secretion capacity for enzymes. wikipedia.org | Complex genetic manipulation and regulation. rsc.orgwikipedia.org |
| Suitable for expressing large, complex gene clusters. | Potential activation of silent host gene clusters. dtu.dk |
| Can achieve higher titers compared to native producers. nih.gov | Possible loss of expression vectors if selection pressure is not maintained. nih.gov |
Several genetic engineering strategies have been employed to achieve and optimize the production of this compound in fungal hosts. A key initial strategy was the overexpression of the cluster-specific transcription factor, apdR, in the native A. nidulans. nih.gov This successfully "switched on" the silent apd gene cluster, leading to the transcription of the biosynthetic genes and the production of aspyridones. rsc.orgnih.gov
For heterologous expression in A. oryzae, a common technique involves placing the biosynthetic genes under the control of strong, constitutive promoters native to the host, such as the amyB promoter, to drive high levels of expression. rsc.orgnih.gov Researchers have constructed expression vectors containing combinations of the apd genes (apdA, apdB, apdC, apdE) and introduced them into A. oryzae. rsc.org The assembly of these large DNA constructs is often facilitated by homologous recombination in yeast (Saccharomyces cerevisiae) before transformation into the final fungal host. rsc.orgnih.govnih.gov This modular approach allows for the systematic expression of different gene subsets to probe the function of each enzyme in the pathway. rsc.org
Reconstitution in Yeast Host Systems (Saccharomyces cerevisiae)
The budding yeast Saccharomyces cerevisiae is a well-established and genetically tractable eukaryotic host that has been instrumental in studying the this compound pathway. researchgate.net While not typically used for large-scale production of complex fungal polyketides, its powerful genetic toolkit and well-understood metabolism make it an excellent platform for assembling DNA constructs and characterizing individual enzymes or enzyme modules. researchgate.netnih.gov For the aspyridone pathway, yeast has been used to purify the full-length PKS-NRPS hybrid enzyme, ApdA, for detailed biochemical studies. researchgate.net It has also been used as an intermediate host to assemble the large plasmids required for expression in Aspergillus species. rsc.org
Yeast offers significant advantages for molecular biologists. Its rapid growth, ease of genetic manipulation, and high efficiency of homologous recombination make it ideal for constructing and modifying large biosynthetic gene clusters. nih.govnih.gov Yeast also produces very few native secondary metabolites, providing a "clean" metabolic background that simplifies the detection and analysis of heterologously produced compounds. researchgate.netmdpi.com Furthermore, as a eukaryote, it can functionally express enzymes requiring post-translational modifications, such as the membrane-bound cytochrome P450s found in the aspyridone pathway. nih.gov
However, yeast also has limitations. The expression of large, multi-domain fungal enzymes like the 439 kDa Aspyridone synthetase (ApdA) can be challenging and may result in low yields. researchgate.net Differences in codon usage and the potential for inaccurate intron splicing (if genomic DNA is used directly) can also impair protein function. researchgate.net While yeast possesses the necessary primary metabolites, the precursor pools (e.g., malonyl-CoA) may not be sufficient for high-level production of polyketides without significant metabolic engineering of the host. researchgate.netnih.gov
| Advantages | Limitations |
| Genetically tractable with advanced molecular tools. researchgate.netnih.gov | Low production titers for many complex fungal metabolites. researchgate.net |
| "Clean" metabolic background with few native secondary metabolites. mdpi.com | Inefficient splicing of some fungal introns. researchgate.net |
| High-efficiency homologous recombination for DNA assembly. nih.gov | Limited precursor supply without metabolic engineering. nih.gov |
| Capable of post-translational modifications. nih.gov | Expression of very large fungal PKS-NRPS enzymes can be difficult. researchgate.net |
Insights into Enzymatic Activity and Product Diversity through Heterologous Expression Studies
Heterologous expression has been pivotal in dissecting the this compound biosynthetic pathway and has revealed unexpected enzymatic functions and a surprising degree of product diversity. rsc.org By expressing restricted sets of the apd genes in A. oryzae, researchers were able to assign functions to previously uncharacterized enzymes. rsc.orgacs.orgresearchgate.net
These studies revealed that:
ApdA and ApdC : The co-expression of the core PKS-NRPS gene apdA and the enoyl reductase gene apdC led to the formation of prethis compound diastereomers, confirming their roles in creating the initial polyketide-amino acid backbone. rsc.orgnih.gov
ApdE : This enzyme was identified as a cytochrome P450 with remarkable multi-functionality. It catalyzes not only a ring-expanding reaction but also an unprecedented dephenylation reaction, cleaving the tyrosine side chain. rsc.org
ApdB : Previously suspected to be a P450 monooxygenase, its function was confirmed through heterologous expression. It acts as an N-hydroxylase on a dephenylated 2-pyridone intermediate, an activity that had not been previously anticipated. rsc.org
ApdD and ApdG : Despite being consistently upregulated with the other cluster genes, expressing them in various combinations did not reveal an obvious chemical role in the formation of the observed products, suggesting they may be involved in regulation, transport, or steps not replicated in the heterologous host. rsc.org
Crucially, the heterologous expression of the entire known cluster in A. oryzae produced eight different compounds in addition to this compound, but failed to produce Aspyridone B, which was once thought to be the final product. rsc.org This highlights the inherent plasticity of the biosynthetic pathway and demonstrates that heterologous expression can unveil a broader spectrum of chemical diversity than is observed in the native producer under standard conditions. rsc.org
| Gene(s) Expressed | Key Product(s) | Inferred Enzymatic Function |
| apdA, apdC | Prethis compound diastereomers | ApdA (PKS-NRPS) and ApdC (enoyl reductase) form the core backbone. rsc.org |
| apdA, apdC, apdE | This compound, Dephenylated 2-pyridones | ApdE (P450) performs ring expansion and dephenylation. rsc.org |
| apdA, apdB, apdC, apdE | N-hydroxylated dephenylated 2-pyridones | ApdB (P450) acts as an N-hydroxylase on pathway intermediates. rsc.org |
Chemical Synthesis and Structural Diversification of Aspyridone a and Analogs
De Novo Chemical Synthesis Strategies for Aspyridone A
While a complete de novo total chemical synthesis of this compound from simple laboratory starting materials has not been prominently reported in the literature, significant progress has been made in chemoenzymatic synthesis. uzh.ch Research has predominantly focused on harnessing the power of the compound's native biosynthetic machinery. rsc.org The biosynthesis of this compound originates from a silent polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster in Aspergillus nidulans, which was first activated by overexpressing its pathway-specific transcription factor, ApdR. rsc.orgmdpi.com
A key chemoenzymatic strategy involves the in vitro reconstitution of the core biosynthetic steps. In a landmark study, the large PKS-NRPS hybrid enzyme ApdA (aspyridone synthetase) and the standalone trans-acting enoyl reductase ApdC were purified. rsc.org By incubating these enzymes together in the presence of the necessary building blocks (e.g., malonyl-CoA, S-adenosyl methionine) and cofactors, researchers successfully produced the key intermediate, preaspyridone. rsc.org This in vitro system effectively represents a de novo synthesis of the core scaffold, demonstrating that the complex backbone can be assembled outside of a living organism. This approach is invaluable for studying the enzyme mechanisms and provides a platform for generating precursors for further chemical modification. rsc.org
Rational Approaches for Structural Modification and Derivative Generation
Rational modification of the this compound structure is a key objective for developing analogs with potentially improved therapeutic properties. nih.gov These approaches leverage an understanding of the biosynthetic pathway to manipulate the final chemical structure in a controlled manner. Methodologies such as enzyme-mediated derivatization, combinatorial biosynthesis, and semisynthesis provide powerful tools to generate a library of new-to-nature compounds based on the aspyridone scaffold. rsc.orgrsc.org
One of the most fruitful strategies for generating this compound analogs has been the manipulation of the tailoring enzymes within its biosynthetic gene cluster. By heterologously expressing different combinations of the apd genes in a suitable host organism like Aspergillus oryzae, researchers have elucidated the functions of individual enzymes and produced a variety of novel compounds. rsc.orgrsc.org
The key tailoring enzymes involved are:
ApdE : A cytochrome P450 monooxygenase responsible for the critical ring-expansion step that converts the initial tetramic acid intermediate (preaspyridone) into the final 2-pyridone core of this compound. rsc.orgacs.org It also exhibits an unusual dephenylation activity. rsc.org
ApdC : A trans-acting enoyl reductase that is essential for the reduction of the polyketide chain during its assembly by ApdA. nih.gov
ApdB : An enzyme identified as an N-hydroxylase, an activity that was not initially predicted from its sequence. rsc.org
Systematic co-expression of these genes has led to the isolation of at least eight different compounds from a single pathway, demonstrating its inherent potential for diversification. nih.govrsc.org This highlights how the presence or absence of specific enzymatic activities can dramatically alter the final chemical output.
| Genes Expressed | Key Enzymes Active | Major Products | Reference |
|---|---|---|---|
| apdA, apdC | PKS-NRPS, Enoyl Reductase | Prethis compound diastereomers | rsc.org |
| apdA, apdC, apdE | PKS-NRPS, Enoyl Reductase, P450 Ring Expansion | This compound, Dephenylated Aspyridone Analog | rsc.org |
| apdA, apdC, apdB, apdE | PKS-NRPS, Enoyl Reductase, N-Hydroxylase, P450 Ring Expansion | N-hydroxylated aspyridone analogs | rsc.org |
Combinatorial biosynthesis aims to create novel molecules by mixing and matching biosynthetic components (domains, modules, or entire enzymes) from different pathways. This has been successfully demonstrated for the aspyridone system. rsc.org
In a pioneering experiment, the PKS module of the aspyridone synthetase (ApdA) was functionally dissected from its native NRPS module. rsc.orgresearchgate.net This PKS module, along with the enoyl reductase ApdC, was then co-expressed in yeast with the NRPS module from a completely different pathway—the cyclopiazonic acid PKS-NRPS, CpaS. rsc.org This unnatural combination of freestanding modules acting in trans successfully produced a novel, chimeric polyketide-peptide hybrid molecule. Although the yield was low compared to the native product, this result confirmed that modules from distinct biosynthetic assembly lines can be functionally combined to generate predicted unnatural products. rsc.org This approach opens up vast possibilities for creating diverse chemical scaffolds by pairing the this compound PKS with a wide range of NRPS modules from other fungal pathways.
Semisynthesis, which involves the chemical modification of a biologically produced precursor, is a powerful strategy for structural diversification that combines the efficiency of fermentation with the flexibility of synthetic chemistry. rsc.org While no specific semisynthetic derivatives of this compound have been reported, the successful production of its precursors through biotechnology lays the essential groundwork for such approaches. nih.gov
The heterologous expression of the apdA and apdC genes allows for the accumulation of prethis compound. rsc.org This intermediate, once isolated, can serve as a versatile starting material for a variety of chemical transformations. Potential modifications could include:
Alkylation or acylation of the hydroxyl and amine groups.
Halogenation of the aromatic ring.
Glycosylation to improve solubility or alter bioactivity.
This strategy would bypass the need for a complex total synthesis of the core structure, allowing chemists to focus on targeted modifications to probe structure-activity relationships and optimize the molecule's properties. rsc.org
Design Principles for this compound Analogs with Targeted Biological Activities
The primary goal of generating this compound analogs is to develop compounds with improved or novel biological activities, such as enhanced cytotoxicity against cancer cells or selective antimicrobial effects. researchgate.netasm.org The collection of derivatives produced through biosynthetic engineering provides a crucial platform for establishing structure-activity relationships (SAR). peerj.com
Key design principles can be inferred by comparing the structures and activities of the available analogs:
The 2-Pyridone Core : The ring-expansion catalyzed by ApdE to form the 2-pyridone moiety is critical. Comparing the bioactivity of prethis compound (a tetramic acid) with this compound (a 2-pyridone) can establish the importance of this core structure for its cytotoxic effects. acs.orguni-duesseldorf.de
Substitution on the Phenyl Ring : this compound features a p-hydroxyphenyl group, while the related Aspyridone B contains a catechol moiety. uzh.ch Comparing the activities of these two compounds would clarify the role of the hydroxylation pattern on the phenyl ring in target interaction.
N-Hydroxylation : The activity of ApdB introduces an N-hydroxyl group. rsc.org Evaluating the cytotoxicity of N-hydroxylated versus non-hydroxylated analogs can determine if this modification enhances or diminishes potency.
Simplification of the Scaffold : The dephenylated analog produced by ApdE offers a simplified scaffold. rsc.org Studies on the related antifungal agent ilicicolin H have shown that an analog lacking a key stereocenter retains potent bioactivity, suggesting that simplified structures can be equally or more effective. nih.gov Testing this simpler aspyridone analog could reveal if the entire phenyl-amino acid portion is necessary for activity, potentially leading to derivatives that are easier to synthesize.
By systematically evaluating the biological activities of this suite of biosynthetically-derived analogs, researchers can build a robust SAR model to guide the rational design of future this compound-based compounds with optimized therapeutic potential. peerj.com
Mechanistic Investigations of Aspyridone A S Biological Activities
Identification and Characterization of Cellular and Molecular Targets
Mitochondrial complex II is a critical enzyme in the electron transport chain, responsible for cellular respiration and energy production (oxidative phosphorylation). escholarship.org By targeting this complex, Aspyridone A can disrupt the fundamental energy-generating processes within a cell. This mechanism makes oxidative phosphorylation an attractive target for both antifungal and anticancer therapies, highlighting the therapeutic potential of compounds like this compound. researchgate.netescholarship.org
Beyond this primary target, the broader class of 4-hydroxy-2-pyridone alkaloids is known to possess diverse biological activities and can interact with various cellular components. innovareacademics.inuzh.ch Some 2-pyridone derivatives have been noted for their ability to chelate iron, which can deprive microbial cells of this essential nutrient. innovareacademics.innih.gov While not definitively proven for this compound, this represents a potential secondary mode of action. The biosynthesis of this compound itself is controlled by the ApdR transcription factor, which regulates the expression of the entire apd gene cluster. nih.govannualreviews.org
Enzymatic Inhibition Studies and Specificity Profiling
The central mechanism of this compound's bioactivity is its inhibition of the enzyme succinate-ubiquinone oxidoreductase (mitochondrial complex II). researchgate.netrsc.orgescholarship.org Studies on its structural analogs, the atpenins, reveal them to be highly potent and specific inhibitors of this enzyme complex. rsc.org This specificity suggests that this compound may also exhibit a targeted inhibitory profile, which is a desirable characteristic for a therapeutic agent as it can reduce off-target effects.
The inhibitory action disrupts the transfer of electrons from succinate (B1194679) to ubiquinone, a key step in the Krebs cycle and the electron transport chain. This blockage halts cellular respiration and the subsequent production of ATP. escholarship.org The table below compares this compound with its well-studied structural analogs and their confirmed molecular target.
Table 1: Comparison of this compound and Related Mitochondrial Complex II Inhibitors
| Compound | Producing Organism (Example) | Core Structure | Known Molecular Target | Reference |
|---|---|---|---|---|
| This compound | Aspergillus nidulans | 4-hydroxy-2-pyridone | Inferred: Mitochondrial Complex II | nih.govuzh.ch |
| Atpenins | Penicillium sp. | 2-pyridone | Mitochondrial Complex II (Succinate-ubiquinone oxidoreductase) | rsc.org |
| Harzianopyridone | Trichoderma harzianum | 2-pyridone | Mitochondrial Complex II (Succinate-ubiquinone oxidoreductase) | nih.govescholarship.org |
Mechanisms of Antimicrobial Action, particularly Antifungal Activity
This compound's antifungal activity is primarily attributed to its inhibition of mitochondrial respiration. researchgate.netescholarship.org By disrupting the function of mitochondrial complex II, the compound effectively cuts off the energy supply of the fungal cell, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect). This mechanism is a validated strategy for antifungal drug development. researchgate.net
A secondary potential mechanism for the antifungal action of 2-pyridone compounds relates to the disruption of the fungal cell membrane. innovareacademics.in A crucial component of these membranes is ergosterol (B1671047), which is absent in animal cells and is thus a common target for antifungal drugs. wikipedia.orgmdpi.com Inhibitors of ergosterol biosynthesis, such as azoles, work by blocking enzymes like lanosterol (B1674476) 14-alpha-demethylase, which leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates. nih.govpatsnap.commdpi.com This compromises membrane integrity and permeability, ultimately causing cell lysis and death. wikipedia.orgnih.gov While direct inhibition of ergosterol synthesis by this compound has not been confirmed, it remains a plausible mechanism for this class of compounds.
Furthermore, the ability of some 2-pyridones to chelate iron presents another antimicrobial strategy. nih.gov Iron is a vital cofactor for many enzymatic reactions in fungi, and restricting its availability can significantly impede fungal growth and pathogenesis.
Elucidation of Cytotoxic Mechanisms in in vitro Cellular Models
This compound and related 2-pyridone alkaloids have demonstrated moderate to significant cytotoxic activity against various cancer cell lines. nih.govinnovareacademics.inuzh.ch The primary mechanism underlying this cytotoxicity is believed to be the same as its antifungal action: the inhibition of mitochondrial complex II. researchgate.netescholarship.org Cancer cells often have high energy demands, making them particularly vulnerable to agents that disrupt oxidative phosphorylation.
Studies on other cytotoxic compounds isolated from Aspergillus species provide further insight into plausible mechanisms. For example, extracts from Aspergillus flavus have been shown to induce apoptosis (programmed cell death) in MCF-7 breast cancer cells. mdpi.com This process was characterized by an increase in reactive oxygen species (ROS) generation and a loss of the mitochondrial membrane potential, which are classic hallmarks of apoptosis. mdpi.com
Similarly, Apiosporamide, another 2-pyridone derivative, was found to induce apoptosis in human osteosarcoma cells (U2OS and HOS) by modulating the PI3K/Akt signaling pathway, a critical pathway involved in cell survival and proliferation. researchgate.net These findings suggest that this compound's cytotoxicity likely involves the induction of apoptosis through mitochondrial disruption and potentially the modulation of key cellular signaling pathways.
Table 2: Cytotoxic Activity of Selected Fungal Metabolites
| Compound/Extract | Fungal Source | Target Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Aspergillus flavus extract | Aspergillus flavus | MCF-7 (Breast Cancer) | Induction of apoptosis, ROS generation, loss of mitochondrial membrane potential | mdpi.com |
| Apiosporamide | Apiospora montagnei | U2OS, HOS (Osteosarcoma) | Induction of apoptosis via PI3K/Akt pathway | researchgate.net |
| This compound | Aspergillus nidulans | Not specified | Moderate cytotoxicity reported | nih.gov |
Advanced Research Methodologies and Future Perspectives
Omics Technologies in Aspyridone A Research
The advent of "omics" technologies has provided a holistic view of the biological processes underlying this compound production in fungi, particularly in Aspergillus species. mdpi.comdb-thueringen.de These approaches allow for a comprehensive analysis of the entire complement of molecules within a cell, offering insights into the genetic, transcriptomic, proteomic, and metabolic landscapes. mdpi.comdb-thueringen.de
Genomics and Transcriptomics: The sequencing of fungal genomes has revealed a vast number of biosynthetic gene clusters (BGCs) that are often "silent" or not expressed under standard laboratory conditions. frontiersin.orgmdpi.comnih.gov This genomic potential far exceeds the number of known secondary metabolites, suggesting a rich, untapped source of novel compounds. frontiersin.orgmdpi.com For this compound, genomic analysis of producing organisms like Aspergillus nidulans has been crucial in identifying the apd gene cluster responsible for its biosynthesis. researchgate.netnih.gov Transcriptomic studies, which analyze the complete set of RNA transcripts, help to understand the expression levels of these genes under different conditions, revealing regulatory networks that control this compound production. plos.orgoup.comkit.edu For instance, the overexpression of the transcription factor apdR, located within the apd cluster, was shown to activate the entire biosynthetic pathway, leading to the production of this compound and B. rsc.orgrsc.orgrsc.org
Integrative "multi-omics" approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, offer the most powerful strategy for a systems-level understanding of this compound biosynthesis. mdpi.comdb-thueringen.de This integrated view is critical for identifying bottlenecks in the production pathway and for devising effective strategies for metabolic engineering.
Computational and Bioinformatic Approaches in Biosynthesis and Mechanism Prediction
Computational and bioinformatic tools have become indispensable for navigating the vast datasets generated by omics technologies and for predicting the biosynthetic pathways of natural products like this compound. researchgate.netnih.govspringernature.com These tools employ algorithms to mine genomic data for BGCs, predict the chemical structures of their products, and elucidate the functions of the enzymes involved. floraandfona.org.in
Genome mining tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction Informatics for Secondary Metabolomes) are widely used to identify and annotate BGCs in fungal genomes. researchgate.netfloraandfona.org.in These platforms can recognize the signature domains of key biosynthetic enzymes, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are involved in the synthesis of this compound's core structure. nih.govontosight.ai For instance, analysis of the apd gene cluster in A. nidulans revealed a hybrid PKS-NRPS enzyme, ApdA, as the central component of the pathway. researchgate.netnih.gov
Furthermore, bioinformatic analyses can predict the function of other genes within the cluster, such as those encoding tailoring enzymes like oxygenases and transferases, which modify the initial backbone to produce the final this compound molecule. nih.govmdpi.com Phylogenetic analysis and comparative genomics can also provide clues about the evolutionary relationships of the apd cluster and help to identify similar BGCs in other fungal species that may produce novel this compound analogs. nih.govspringernature.com
Metabolic Engineering and Synthetic Biology Applications for this compound Research
Metabolic engineering and synthetic biology offer powerful strategies for harnessing and enhancing the production of this compound. nih.gov These disciplines involve the targeted modification of an organism's genetic and regulatory processes to achieve desired outcomes, such as increased yields of a specific compound or the production of novel derivatives. nih.gov
One key approach is the heterologous expression of the this compound biosynthetic gene cluster in a well-characterized host organism, such as Aspergillus oryzae or the yeast Saccharomyces cerevisiae. mdpi.comresearchgate.netrsc.org This strategy can overcome challenges associated with the native producer, such as slow growth or the presence of interfering native metabolites. nih.gov The heterologous expression of the A. nidulans aspyridone BGC has not only confirmed the function of the involved genes but has also enabled the production of various pathway intermediates and new analogs by expressing different combinations of the biosynthetic genes. rsc.orgrsc.org
Synthetic biology tools, such as CRISPR-Cas9 gene editing, allow for precise and efficient modifications to the BGC and the host's metabolic network. frontiersin.orgnih.gov For example, researchers can upregulate the expression of precursor-supplying pathways to increase the availability of the building blocks for this compound synthesis. osti.govpnnl.gov Conversely, competing metabolic pathways that divert precursors away from this compound production can be downregulated or knocked out. osti.govpnnl.gov Morphological engineering of the fungal host can also be employed to optimize its growth and productivity in bioreactors. jmb.or.kr
| Methodology | Application in this compound Research | Key Findings/Potential |
|---|---|---|
| Genomics | Identification of the apd biosynthetic gene cluster in Aspergillus nidulans. | Revealed the genetic blueprint for this compound synthesis, including the core PKS-NRPS hybrid enzyme. researchgate.netnih.gov |
| Transcriptomics | Studying the expression of apd genes under various conditions and the effect of regulatory factors like ApdR. | Demonstrated the activation of the entire biosynthetic pathway by overexpressing the transcription factor ApdR. rsc.orgrsc.org |
| Proteomics | Identifying and quantifying the enzymes involved in the this compound pathway. | Confirms the functional expression of biosynthetic enzymes and can reveal post-translational modifications. mdpi.commdpi.com |
| Metabolomics | Detecting and quantifying this compound, its intermediates, and novel analogs. | Enables pathway elucidation and the discovery of new derivatives. db-thueringen.denih.gov |
| Computational Biology | Predicting the function of genes within the apd cluster and identifying similar clusters in other fungi. | Tools like antiSMASH and PRISM help to annotate BGCs and predict product structures. researchgate.netfloraandfona.org.in |
| Metabolic Engineering | Optimizing precursor supply and redirecting metabolic flux towards this compound production. | Increased yields of this compound and production of "unnatural" natural products. osti.govpnnl.gov |
| Synthetic Biology | Heterologous expression of the apd gene cluster and precise genome editing using CRISPR-Cas9. | Facilitates production in optimized hosts and the creation of novel this compound analogs. mdpi.comrsc.orgfrontiersin.org |
Emerging Methodologies in Natural Product Discovery Relevant to this compound
The field of natural product discovery is continuously evolving, with new methodologies emerging that hold significant promise for future this compound research. researchgate.netfrontiersin.org One such strategy is the "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters (e.g., media composition, temperature, co-cultivation with other microbes) to induce the expression of silent BGCs. researchgate.netfrontiersin.org This could lead to the discovery of novel this compound derivatives from known producing strains.
Q & A
Q. How are contradictions in enzyme fidelity (e.g., ApdE vs. TenA) reconciled in pathway models?
- Resolution : Comparative genomics identifies conserved active-site residues, while molecular docking simulations predict substrate binding affinities. In vitro assays with purified enzymes validate oxidative specificity .
Ethical & Reporting Standards
Q. What ethical guidelines govern the use of proprietary fungal strains in Aspyridone research?
Q. How are negative results (e.g., non-functional apd genes) reported to avoid publication bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
